molecular formula C25H23NO6 B11392782 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11392782
M. Wt: 433.5 g/mol
InChI Key: OFIKVIFYQCMFPB-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a fused furochromen core substituted with four methyl groups (positions 2, 3, 5, 9) and a 7-oxo moiety.

The structural complexity of this compound positions it within a broader class of furocoumarin derivatives, which are studied for applications in plant growth modulation, antifungal activity, and photochemotherapy .

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H23NO6/c1-12-15(4)31-23-14(3)24-18(8-17(12)23)13(2)19(25(28)32-24)9-22(27)26-10-16-5-6-20-21(7-16)30-11-29-20/h5-8H,9-11H2,1-4H3,(H,26,27)

InChI Key

OFIKVIFYQCMFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C)C

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C22H25N3O4
  • Molecular Weight : 389.45 g/mol
  • IUPAC Name : this compound

This compound is a derivative of benzodioxole and furochromene, which are known for their diverse biological activities.

Antimicrobial Activity

Research has demonstrated that similar compounds with benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0619 μmol/mL
Bacillus subtilis0.1859 μmol/mL
Candida albicans0.1859 μmol/mL

These findings suggest that compounds containing the benzodioxole moiety can inhibit microbial growth effectively .

Antioxidant Activity

The antioxidant potential of related compounds has been explored in various studies. The presence of the furochromene core in the structure may enhance its radical scavenging ability. Preliminary assays indicate that these compounds can neutralize free radicals effectively, contributing to their protective roles in biological systems.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or proliferation.
  • Modulation of Cell Signaling Pathways : It could interact with cellular receptors or signaling molecules to elicit physiological responses.
  • Induction of Apoptosis in Cancer Cells : Some studies suggest that similar compounds can induce programmed cell death in cancerous cells.

Case Studies and Research Findings

A notable study focused on the synthesis and characterization of derivatives containing the benzodioxole structure. The research highlighted the compound's potential as an antimicrobial agent and its effectiveness against resistant strains of bacteria . Another study indicated that structural modifications could enhance the biological activity of these compounds, suggesting avenues for drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity Key Findings Reference
Target Compound Furo[3,2-g]chromen 2,3,5,9-tetramethyl, 7-oxo, N-(1,3-benzodioxol-5-ylmethyl)acetamide ~419 (inferred) Undisclosed (potential antifungal/plant growth) Structural similarity to bioactive psoralens suggests auxin-like or fungicidal activity.
K-16 (N-(1,3-Benzodioxol-5-yl)-2-(benzylthio)acetamide) Benzodioxole Benzylthio group 338.08 Root growth modulation in A. thaliana 62% yield; IC50 for root elongation inhibition at 0.1 µM. Lower thermal stability (m.p. 55.2–55.5°C).
I-10 (Sulfonohydrazide derivative) Furo[3,2-g]chromen 5,9-dimethyl, 3-phenyl, 4-iodobenzenesulfonohydrazide 673.31 Antifungal 73% yield; m.p. 276–277°C. Enhanced activity against Botrytis cinerea due to iodine substituent.
II-13 (Fluorophenyl carbamothioyl derivative) Furo[3,2-g]chromen 5-methyl, 3-(p-tolyl), fluorophenyl 501.13 Undisclosed 82% yield; m.p. 225–226°C. Fluorine substitution may improve membrane permeability.
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-furo[2,3-f]chromen-8-yl)acetamide Furo[2,3-f]chromen 3,4,9-trimethyl, 7-oxo 419.43 Not reported Structural isomerism (furo[2,3-f] vs. furo[3,2-g]) alters π-π stacking and binding affinity.

Functional Group Impact on Bioactivity

  • Benzodioxole vs. Benzylthio: K-16 (benzylthio side chain) exhibits auxin-like root inhibition in Arabidopsis, while benzodioxole-containing derivatives (e.g., the target compound) may prioritize fungicidal action due to structural parallels with sulfonohydrazide antifungals .
  • Halogenation : Iodine (I-10) and fluorine (II-13) substituents increase molecular polarizability and electronegativity, respectively, correlating with enhanced antifungal potency and photostability .

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